molecular formula C9H7N3O B3253086 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile CAS No. 221290-16-0

2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile

Cat. No.: B3253086
CAS No.: 221290-16-0
M. Wt: 173.17 g/mol
InChI Key: XRIWVHLOLANCMI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile (CAS No. 67014-36-2) is a benzimidazole derivative characterized by a fused bicyclic structure with a nitrile (-CN) substituent at the 5-position, a methyl group at the 1-position, and a ketone (-O) at the 2-position. Its molecular formula is C₉H₇N₃O (molecular weight: 173.18 g/mol) . The compound is typically stored under dry conditions at 2–8°C to maintain stability . Hazard statements (H302, H315, H319, H335) indicate risks of acute toxicity, skin/eye irritation, and respiratory discomfort .

Properties

IUPAC Name

1-methyl-2-oxo-3H-benzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-12-8-3-2-6(5-10)4-7(8)11-9(12)13/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIWVHLOLANCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile (CAS No. 221290-16-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on current research findings.

The molecular formula of 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile is C9H7N3OC_9H_7N_3O, with a molecular weight of 173.17 g/mol. Below is a summary of its chemical characteristics:

PropertyValue
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name 1-methyl-2-oxo-3H-benzimidazole-5-carbonitrile
CAS Number 221290-16-0

Biological Activity

Research indicates that 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile exhibits various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines:

Cell LineIC50 Value (µM)Reference
MCF-715.63
MEL-812.45

In vitro assays indicated that the compound induces apoptosis in these cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on various bacterial strains, it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus14
Escherichia coli10

These findings highlight the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

Furthermore, preliminary studies suggest that 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of benzimidazole compounds, including 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole derivatives. The study found that specific substitutions on the benzimidazole ring enhanced cytotoxicity against cancer cell lines while retaining low toxicity in non-cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile include benzimidazole and benzofuran derivatives with variations in substituents and ring systems. Below is a comparative analysis based on molecular structure, physicochemical properties, and functional implications:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Storage Conditions
Target Compound (67014-36-2) C₉H₇N₃O 173.18 1-Me, 2-O, 5-CN Sealed, dry, 2–8°C
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (221289-88-9) C₈H₅N₃O 159.15 2-O, 5-CN 0.84 Not specified
5-Amino-1-methyl-1H-benzimidazol-2(3H)-one (54732-89-7) C₈H₉N₃O 163.18 1-Me, 2-O, 5-NH₂ 0.79 Not specified
5-Benzofurancarbonitrile, 2,3-dihydro-3-oxo (378751-64-5) C₉H₅NO₂ 159.14 3-O, 5-CN (benzofuran core) Not specified

Key Differences and Implications:

Core Ring System: The target compound and 221289-88-9 share a benzimidazole core, whereas 378751-64-5 features a benzofuran ring.

Substituent Effects: The nitrile (-CN) group in the target compound and 221289-88-9 increases polarity and reactivity compared to the amino (-NH₂) group in 54732-89-5. This difference may alter pharmacokinetic properties, such as metabolic stability or membrane permeability . The methyl (-Me) group at the 1-position in the target compound and 54732-89-7 introduces steric hindrance, which could affect conformational flexibility and intermolecular interactions .

Similarity Scores: The highest structural similarity (0.84) is observed with 221289-88-9, differing only in the absence of the methyl group. This minor modification likely impacts lipophilicity and bioavailability .

Hazard Profiles :

  • The target compound’s hazard warnings (H302, H315, etc.) suggest higher toxicity compared to unlisted analogs, possibly due to the nitrile group’s metabolic conversion to cyanide derivatives .

Q & A

Basic: What are the most reliable methods for synthesizing 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, analogous compounds (e.g., benzimidazole-5-carbonitrile derivatives) are synthesized via multi-step routes involving:

  • Cyclocondensation : Reacting o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
  • Substituent Introduction : Methyl groups can be introduced via alkylation using methyl iodide or dimethyl sulfate in basic media. Nitrile groups are often added via nucleophilic substitution or palladium-catalyzed cyanation .
    Optimization Strategies :
  • Use high-purity starting materials to reduce side reactions.
  • Employ microwave-assisted synthesis to enhance reaction rates and yields.
  • Monitor intermediates using HPLC or LC-MS to identify bottlenecks .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm the benzimidazole core, methyl group (δ ~3.2–3.5 ppm), and nitrile carbon (δ ~115–120 ppm) .
  • FTIR : Validate the carbonyl (C=O stretch at ~1680–1700 cm⁻¹) and nitrile (C≡N stretch at ~2200–2250 cm⁻¹) functionalities .
  • LC-MS/MS : Confirm molecular weight (m/z 187.07 for [M+H]+) and detect impurities. Use C18 columns with acetonitrile/water gradients for separation .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The nitrile group may act as a hydrogen bond acceptor, while the benzimidazole core engages in π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets. Focus on residues near the nitrile and methyl groups .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl position) with activity data from analogs to prioritize synthetic targets .

Advanced: How can researchers resolve contradictions in reported bioactivity data for benzimidazole-carbonitrile derivatives?

Methodological Answer:

  • Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC50 values against cancer cell lines) and identify outliers using statistical tools like Grubbs’ test.
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and tautomeric forms (e.g., keto-enol equilibria) that may affect activity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group. Separate from oxidizing agents .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies can elucidate the role of the nitrile group in modulating enzyme inhibition?

Methodological Answer:

  • Protease Inhibition Assays : Compare activity of the nitrile-containing compound to analogs with carboxylic acid or amide groups. The nitrile’s electron-withdrawing nature may enhance transition-state stabilization .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., TNKS2) to visualize binding modes. The nitrile may form a covalent adduct with catalytic cysteine residues .
  • Isotopic Labeling : Synthesize 15N-labeled nitrile derivatives to track binding via NMR or mass spectrometry .

Basic: How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzimidazole) .
  • Plasma Stability : Add compound to human plasma (37°C, 1 hour) and quantify remaining intact compound using LC-MS .

Advanced: What structural analogs of this compound have shown promising bioactivity, and how do they inform SAR?

Methodological Answer:
Key analogs and their activities include:

Analog Structural Feature Bioactivity
1-(4-[Triazol-3-yl]phenyl)-2-oxobenzimidazole-5-carbonitrileTriazole substituentTNKS2 inhibition (IC50 = 12 nM)
5-Chlorobenzimidazole-2-carbonitrileChloro substituentAntifungal activity (MIC = 8 µg/mL)
SAR Insights :
  • Electron-withdrawing groups (e.g., Cl, CN) enhance enzyme inhibition.
  • Bulky substituents reduce cell permeability but improve target selectivity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Pair : Use ethanol/water (70:30 v/v) for slow evaporation. The compound’s moderate polarity (logP ~1.5) ensures solubility in ethanol and precipitation in water .
  • Alternative : DMF/ethyl acetate (1:5) for high-melting-point crystals. Confirm purity via DSC (melting point ~165–170°C) .

Advanced: How can isotopic labeling (e.g., 13C, 15N) enhance mechanistic studies of this compound?

Methodological Answer:

  • Metabolic Tracing : Synthesize 13C-labeled nitrile derivatives to track metabolic pathways in cell cultures using LC-MS isotopic patterns .
  • Binding Kinetics : Use 15N-labeled benzimidazole to quantify binding constants with NMR titration experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile
Reactant of Route 2
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2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile

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